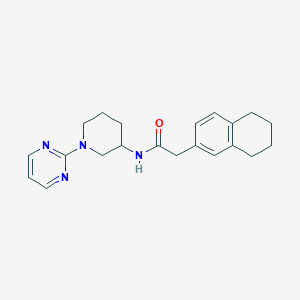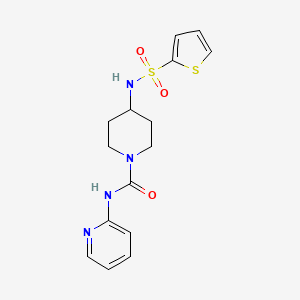![molecular formula C14H18N4O4S2 B6812430 5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6812430.png)
5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a thiophene ring, and a morpholine sulfonyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Morpholine Addition: Morpholine is introduced to the sulfonylated thiophene through nucleophilic substitution.
Final Coupling: The pyrazole and thiophene intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[(5-morpholin-4-ylsulfonylphenyl)methyl]-1H-pyrazole-3-carboxamide
- 5-methyl-N-[(5-morpholin-4-ylsulfonylfuran-2-yl)methyl]-1H-pyrazole-3-carboxamide
Uniqueness
The presence of the thiophene ring in 5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide distinguishes it from its analogs, potentially offering unique electronic and steric properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-methyl-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-10-8-12(17-16-10)14(19)15-9-11-2-3-13(23-11)24(20,21)18-4-6-22-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,15,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJMOXVQKNCLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NCC2=CC=C(S2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B6812364.png)
![N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide](/img/structure/B6812370.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6812374.png)
![3,6,6-trimethyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B6812382.png)
![1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-(3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B6812386.png)
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B6812393.png)

![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6812408.png)
![2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6812411.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[4-(2-hydroxy-3-pyrazol-1-ylpropyl)piperazin-1-yl]ethanone](/img/structure/B6812415.png)
![2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6812425.png)
![N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B6812438.png)
![1-[4-(7-ethyl-1H-indol-3-yl)piperidin-1-yl]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6812457.png)
